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Compound of Interest

Compound Name: 3-lodotetrahydrofuran

Cat. No.: B053241

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
versatile heterocyclic building block, 3-iodotetrahydrofuran. The information presented herein
is essential for the characterization and utilization of this compound in organic synthesis and
medicinal chemistry. This document details its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data
acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic
molecules. The following tables summarize the expected *H and 13C NMR spectral data for 3-

iodotetrahydrofuran.

Table 1: *H NMR Spectroscopic Data for 3-lodotetrahydrofuran
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e Chemical Shift () Multiplicity Coupling Constant
(ppm) (J) (Hz)
H3 ~4.4-4.6 Multiplet
H2 (axial) ~4.0-4.2 Multiplet
H2 (equatorial) ~3.8-4.0 Multiplet
H5 (axial) ~3.9-4.1 Multiplet
H5 (equatorial) ~3.7-3.9 Multiplet
H4 (axial) ~2.3-25 Multiplet
H4 (equatorial) ~2.1-23 Multiplet

Note: The chemical shifts for the tetrahydrofuran ring protons are generally observed between
0 3.8 and 4.2 ppm, while the proton adjacent to the iodine atom is expected to be further
downfield.[1] Precise values, multiplicities, and coupling constants require experimental
determination and can be influenced by the solvent and spectrometer frequency.

Table 2: 13C NMR Spectroscopic Data for 3-lodotetrahydrofuran

Carbon Chemical Shift (8) (ppm)
C3 ~20 - 30
C4 ~30-40
Cc2 ~68 - 72
C5 ~68 - 72

Note: The carbon atom bearing the iodine (C3) is significantly shielded and appears at a
characteristic upfield chemical shift. The other carbon atoms of the tetrahydrofuran ring
resonate at typical values for cyclic ethers. The iodinated carbon is predicted to appear around
85 ppm due to the electronegativity of iodine.[1]

Infrared (IR) Spectroscopy
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IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.
The characteristic vibrational frequencies for 3-iodotetrahydrofuran are presented in Table 3.

Table 3: Key IR Absorptions for 3-lodotetrahydrofuran

Functional Group Wavenumber (cm~—?) Intensity

C-H (stretch, sp?3) 2980 - 2850 Strong

C-O-C (stretch) 1100 - 1050 Strong

C-I (stretch) 550 - 500 Medium-Strong

Note: The most characteristic absorption for 3-iodotetrahydrofuran is the C-I stretching
vibration, which is expected in the range of 500-550 cm~1.[1] The strong C-O-C stretching band
Is indicative of the ether linkage within the tetrahydrofuran ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound, aiding in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry Data for 3-lodotetrahydrofuran

m/z (Mass-to-Charge

Fragment . Putative Structure
Ratio)

[M]*+ 198 Molecular lon (C4H710)

[M-1]+ 71 Tetrahydrofuranyl cation

[C2Hal]* 155

[C2Hs0]* 43 Acylium ion fragment

Note: The mass spectrum of 3-iodotetrahydrofuran is expected to show a molecular ion peak
at m/z 198. Common fragmentation pathways would likely involve the loss of the iodine atom to
give a stable tetrahydrofuranyl cation at m/z 71.
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Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for a small organic molecule like 3-iodotetrahydrofuran. Instrument-specific parameters
should be optimized by the operator.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 3-iodotetrahydrofuran in 0.5-0.7
mL of a deuterated solvent (e.g., CDCIs, Acetone-ds, DMSO-ds) in a standard 5 mm NMR
tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative
analysis or precise chemical shift referencing is required.

e 1H NMR Acquisition:
o Tune and shim the NMR spectrometer to optimize the magnetic field homogeneity.

o Acquire a standard one-dimensional *H NMR spectrum. Typical parameters include a 30-
45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an
acquisition time of 2-4 seconds.

o Process the raw data by applying a Fourier transform, phase correction, and baseline
correction.

o Integrate the signals and reference the spectrum to the internal standard (TMS at 0.00
ppm) or the residual solvent peak.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 3C NMR spectrum.

o Typical parameters include a 45-90° pulse angle, a spectral width of 200-250 ppm, and a
longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon
nuclei.

o Alarger number of scans will be required compared to *H NMR to achieve an adequate
signal-to-noise ratio.
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o Process the data similarly to the 1H spectrum and reference it to the internal standard or
the solvent peak.

FT-IR Spectroscopy

e Sample Preparation:

o Neat Liquid: Place a drop of liquid 3-iodotetrahydrofuran between two KBr or NaCl salt
plates to form a thin film.

o Solution: Dissolve the sample in a suitable transparent solvent (e.g., CCls, CS2) and place
it in a liquid cell of known path length.

o Data Acquisition:
o Record a background spectrum of the empty salt plates or the solvent-filled cell.
o Place the sample in the spectrometer's sample compartment.

o Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm~1). Co-adding
multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

o Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to produce the final absorbance or transmittance
spectrum.

Mass Spectrometry

o Sample Introduction: Introduce a small amount of 3-iodotetrahydrofuran into the mass
spectrometer. Common methods for volatile compounds include direct injection into the ion
source or via a gas chromatography (GC) inlet.

« lonization: Utilize a suitable ionization technique. Electron lonization (El) is a common
method for small, relatively stable organic molecules and typically provides detailed
fragmentation patterns.

e Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).
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o Detection: The detector records the abundance of each ion at a specific m/z value,
generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and
characterization of an organic compound.
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Caption: Workflow for Spectroscopic Identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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